molecular formula C25H29N5O4S B2916404 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1105217-24-0

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2916404
CAS No.: 1105217-24-0
M. Wt: 495.6
InChI Key: CUOOIBWXWHGFFJ-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with 4-sulfamoylphenylethylamine and piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyridazinone core with methoxyphenyl and sulfamoylphenyl groups enhances its potential as a multi-target therapeutic agent .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-34-21-6-4-19(5-7-21)23-10-11-24(29-28-23)30-16-13-20(14-17-30)25(31)27-15-12-18-2-8-22(9-3-18)35(26,32)33/h2-11,20H,12-17H2,1H3,(H,27,31)(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOOIBWXWHGFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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